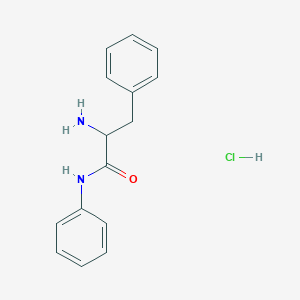

2-Amino-N,3-diphenylpropanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-N,3-diphenylpropanamide hydrochloride” is a chemical compound with the molecular formula C15H17ClN2O. It has a molecular weight of 276.76 g/mol. The compound is typically available in powder form .

Synthesis Analysis

The synthesis of “2-Amino-N,3-diphenylpropanamide hydrochloride” involves several steps. One method involves the reaction of the chiral monoamine intermediate with isophthalaldehyde . The reaction is carried out in a methanol solution at 50°C for 6 hours. After the Schiff base reaction, sodium borohydride is added for reduction, which also takes 6 hours at the same temperature .

Molecular Structure Analysis

The InChI code for “2-Amino-N,3-diphenylpropanamide hydrochloride” is 1S/C15H16N2O/c16-14 (11-12-7-3-1-4-8-12)15 (18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2, (H,17,18) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“2-Amino-N,3-diphenylpropanamide hydrochloride” is a powder with a melting point of 78-80°C . It should be stored at room temperature .

Aplicaciones Científicas De Investigación

Biopharmaceutical Research

2-Amino-N,3-diphenylpropanamide hydrochloride: is utilized in biopharmaceutical research for the development of new therapeutic drugs. Its structure serves as a building block in the synthesis of complex molecules that can interact with biological targets. In drug discovery, it’s often used to modify pharmacokinetic properties or to improve the binding affinity of a drug candidate to its target .

Material Science

In material science, this compound finds application in the creation of new materials with specific properties. It can be incorporated into polymers to alter their characteristics, such as increasing thermal stability or enhancing electrical conductivity. Researchers also explore its use in the development of organic semiconductors and photovoltaic materials.

Chemical Synthesis

2-Amino-N,3-diphenylpropanamide hydrochloride: plays a crucial role in chemical synthesis as an intermediate. It’s involved in various synthetic pathways to produce complex organic compounds. Its amide group is particularly reactive, making it a valuable component in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-amino-N,3-diphenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUUNWHDQPQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N,3-diphenylpropanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)